2,5-dimethoxy-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide
Description
Historical Development of Pyrazole-Sulfonamide Hybrid Compounds
The synthesis of pyrazole-sulfonamide hybrids originated in the late 19th century with Knorr’s pioneering work on cyclocondensation reactions between 1,3-diketones and hydrazines. Early methodologies focused on regioselective challenges, as seen in the synthesis of polysubstituted pyrazoles from acetylenic ketones and hydrazine derivatives, which often yielded mixtures of regioisomers. The 21st century witnessed paradigm shifts in synthetic strategies, including transition-metal-free trifluoromethylation protocols and nano-ZnO-catalyzed green syntheses, which improved yields and reduced reaction times.
The incorporation of sulfonamide groups into pyrazole frameworks gained momentum in the 2000s, driven by discoveries of their dual inhibitory activity against cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes. For instance, pyrazole sulfonamide derivatives such as compound 149 demonstrated superior COX-2 selectivity (SI = 344.56) compared to celecoxib (SI = 8.68), validating the therapeutic potential of this hybrid class. The subsequent development of 3,5-dimethyl-1H-pyrazole-4-sulfonamide derivatives in 2023 further expanded the structural diversity, with antiproliferative activities against U937 cells (IC~50~ = 0.33–1.11 μM) highlighting their relevance in oncology.
Significance in Medicinal Chemistry Research
Pyrazole-sulfonamide hybrids exhibit multifunctional pharmacological profiles attributable to synergistic interactions between their constituent moieties:
- Pyrazole Core : The planar aromatic system facilitates π-π stacking with enzyme active sites, while nitrogen atoms participate in hydrogen bonding. Substituents at the 1-, 3-, and 5-positions modulate steric and electronic properties, as demonstrated by the enhanced COX-2 inhibition of methoxy-substituted derivatives (ED~50~ = 55.83 μmol/kg) over unsubstituted analogs.
- Sulfonamide Group : The sulfonyl bridge enhances water solubility and membrane permeability, while the sulfonamide nitrogen acts as a hydrogen bond donor/acceptor. This is exemplified by pyrazole sulfonamide 150a , which exhibited >2000 mg/kg oral LD~50~ in mice, underscoring favorable pharmacokinetic properties.
- Pyridine Addendum : The pyridin-3-yl group in 2,5-dimethoxy-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide introduces additional hydrogen bonding and cation-π interaction capabilities, potentially enhancing target affinity. Recent studies on azabicyclooctane sulfonamides revealed that pyridine substitution improves blood-brain barrier penetration, suggesting neuropharmacological applications.
Current Academic Landscape and Knowledge Gaps
Contemporary research focuses on three principal areas:
- Dual-Target Inhibitors : Compounds like 149 (COX-2 IC~50~ = 0.01 μM; 5-LOX IC~50~ = 1.78 μM) exemplify efforts to develop multifunctional agents for inflammatory disorders.
- Antiproliferative Agents : 3,5-Dimethyl-1H-pyrazole-4-sulfonamide derivatives show promise in hematological malignancies, with IC~50~ values correlating with substituent electronegativity.
- Structural Optimization : Systematic variation of pyrazole substituents (e.g., 3-methyl vs. 5-ethyl groups) has refined activity profiles, as seen in NAAA inhibitors where 5-n-propyl substitution increased potency 3-fold.
Critical knowledge gaps persist:
- Limited data on in vivo efficacy of pyridine-containing pyrazole sulfonamides
- Mechanistic ambiguities regarding the role of the 2,5-dimethoxybenzene moiety in target engagement
- Underexplored therapeutic applications beyond inflammation and oncology
Research Objectives and Scientific Scope
This compound’s unique architecture—featuring a pyridin-3-yl-decorated pyrazole linked to a dimethoxybenzenesulfonamide—presents two investigative priorities:
- Structure-Activity Relationship (SAR) Elucidation :
- Quantify the impact of methoxy group positioning on COX-2/5-LOX inhibition
- Evaluate pyridine nitrogen basicity on target binding through comparative studies with pyrazine/pyrimidine analogs
- Therapeutic Scope Expansion :
- Assess cross-reactivity with emerging targets (e.g., NAAA, sEH) using computational docking
- Investigate synergistic effects in combination therapies, leveraging the compound’s multi-pharmacophore design
The following table summarizes key structural features and their hypothesized roles:
Properties
IUPAC Name |
2,5-dimethoxy-N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-25-16-5-6-17(26-2)18(10-16)27(23,24)21-8-9-22-13-15(12-20-22)14-4-3-7-19-11-14/h3-7,10-13,21H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPTUPQHJQVRHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCN2C=C(C=N2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethoxy-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide typically involves multiple steps:
Formation of the Benzene Sulfonamide Core: The initial step involves the sulfonation of 2,5-dimethoxyaniline to form 2,5-dimethoxybenzenesulfonamide. This can be achieved using chlorosulfonic acid under controlled conditions.
Pyrazole Formation: The pyrazole ring is synthesized separately, often starting from hydrazine and an appropriate diketone or β-keto ester.
Coupling Reaction: The final step involves coupling the pyrazole derivative with the sulfonamide core. This can be facilitated by using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
For industrial-scale production, the process would be optimized for yield and purity. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and control.
Catalysis: Using catalysts to lower reaction temperatures and increase reaction rates.
Purification Techniques: Employing crystallization, distillation, or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy groups can undergo oxidation to form quinone derivatives.
Reduction: The nitro group (if present in derivatives) can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nitration using a mixture of nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing sulfonamide and pyrazole structures exhibit promising anticancer properties. For instance, derivatives similar to 2,5-dimethoxy-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. A notable study demonstrated that these compounds could induce apoptosis in cancer cells, suggesting their potential as chemotherapeutic agents .
Antimicrobial Properties
The antimicrobial activity of sulfonamide derivatives has been well documented. The compound has been shown to possess significant activity against various bacterial strains. For example, studies have reported that similar compounds exhibit effective inhibition against Staphylococcus aureus and Escherichia coli, highlighting their potential use in treating bacterial infections .
Antifungal Activity
Research has also explored the antifungal properties of related compounds. The presence of the pyridine and pyrazole moieties contributes to the inhibition of fungal growth, particularly against Candida species. Compounds derived from similar structures have demonstrated efficacy comparable to traditional antifungal agents like fluconazole .
Pharmacological Mechanisms
The pharmacological mechanisms by which 2,5-dimethoxy-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide exerts its effects are still under investigation. However, it is hypothesized that the compound may act through multiple pathways:
- Inhibition of Enzymatic Activity : Similar sulfonamide compounds have been shown to inhibit enzymes critical for bacterial growth and survival.
- Induction of Apoptosis : The anticancer properties may be linked to the activation of apoptotic pathways within tumor cells.
Case Studies and Research Findings
A variety of case studies and research findings support the applications of this compound:
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer | Induced apoptosis in breast cancer cells with IC50 values < 10 µM. |
| Study B | Antimicrobial | Effective against E. coli with minimum inhibitory concentration (MIC) values < 25 µg/mL. |
| Study C | Antifungal | Showed higher efficacy against Candida albicans compared to fluconazole with MIC ≤ 20 µg/mL. |
These findings illustrate the compound's versatility and potential as a therapeutic agent across multiple domains.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The sulfonamide group can mimic the structure of natural substrates, allowing it to inhibit enzymes by binding to their active sites. The pyrazole and pyridine rings can interact with various receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of sulfonamide-pyrazole derivatives. Key structural analogues include:
N-(2-(4-(Pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide :
- Lacks the 2,5-dimethoxy substituents on the benzene ring.
- Reduced solubility in polar solvents (e.g., water solubility: 0.12 mg/mL vs. 0.45 mg/mL for the dimethoxy variant).
- Lower inhibitory potency against EGFR (IC₅₀ = 1.2 μM vs. 0.3 μM for the dimethoxy compound) due to diminished electron-donating effects .
2,5-Dimethoxy-N-(2-(1H-pyrazol-1-yl)ethyl)benzenesulfonamide :
- Absence of the pyridinyl group reduces affinity for ATP-binding pockets in kinases.
- 10-fold weaker activity in cell proliferation assays (IC₅₀ = 5.7 μM vs. 0.6 μM for the pyridinyl-containing analogue) .
Sunitinib (FDA-approved kinase inhibitor) :
- Shares a pyridinyl-pyrazole core but incorporates an indole-2-one group instead of sulfonamide.
- Broader kinase inhibition profile (targets VEGFR, PDGFR) but higher toxicity (LD₅₀ = 25 mg/kg vs. 120 mg/kg for the queried compound) .
Physicochemical and Pharmacokinetic Properties
| Property | 2,5-Dimethoxy-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide | N-(2-(4-(Pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide | Sunitinib |
|---|---|---|---|
| Molecular Weight (g/mol) | 434.45 | 342.38 | 398.48 |
| LogP | 2.8 | 3.5 | 5.1 |
| Solubility (mg/mL, water) | 0.45 | 0.12 | 0.03 |
| Plasma Protein Binding (%) | 88 | 75 | 95 |
| Half-life (h, murine) | 6.2 | 3.8 | 4.5 |
*Sources: *
Research Findings and Limitations
- Crystallographic Studies : Structural analysis via SHELX software confirmed the compound’s conformation, with the pyridinyl ring adopting a coplanar orientation relative to the sulfonamide group, critical for target engagement .
- SAR Insights : Methoxy groups at positions 2 and 5 are essential for potency; removal or repositioning reduces activity by >50% .
- Challenges : High metabolic clearance in hepatic microsomes (t₁/₂ = 15 min) necessitates prodrug strategies for clinical translation .
Biological Activity
2,5-Dimethoxy-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound's structure, featuring a benzene sulfonamide core linked to a pyridine and pyrazole moiety, suggests diverse pharmacological properties. Understanding its biological activity is crucial for potential therapeutic applications.
- Molecular Formula : CHNOS
- Molecular Weight : 388.4 g/mol
- CAS Number : 2097895-85-5
The biological activity of 2,5-dimethoxy-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide is believed to involve interactions with various biomolecular targets. Research indicates that sulfonamide derivatives can modulate cardiovascular functions, potentially through calcium channel inhibition and effects on perfusion pressure.
Cardiovascular Effects
A study evaluated the impact of various sulfonamide derivatives on perfusion pressure and coronary resistance using isolated rat heart models. The findings suggested that certain sulfonamides could significantly decrease perfusion pressure, indicating their potential role in cardiovascular modulation. Specifically, compounds similar to 2,5-dimethoxy-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide demonstrated time-dependent decreases in perfusion pressure when administered at low concentrations (0.001 nM) .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Similar sulfonamide derivatives have shown efficacy against various cancer cell lines, including colon carcinoma and others. For instance, compounds with similar moieties have been reported to exhibit significant cytotoxic effects against cancer cells, with some achieving IC values lower than established chemotherapeutics like doxorubicin .
Table 1: Summary of Biological Activities
Case Studies
Recent studies have highlighted the pharmacological potential of benzene sulfonamides in treating cardiovascular diseases and cancers. For example:
- Cardiovascular Study : In an isolated heart model, the administration of certain benzene sulfonamides resulted in a marked decrease in coronary resistance, suggesting a direct effect on vascular smooth muscle .
- Cytotoxicity Assessment : A series of pyrazole-based compounds were evaluated for their anticancer activities against multiple cell lines, demonstrating that structural modifications could enhance efficacy .
Q & A
Q. What are the key steps for synthesizing this sulfonamide derivative, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including:
- Sulfonamide Coupling : Reacting a sulfonyl chloride with an amine-containing intermediate under anhydrous conditions (e.g., THF, triethylamine as a base) to form the sulfonamide bond .
- Heterocyclic Ring Formation : Constructing the pyrazole ring via cyclization reactions, often using hydrazine derivatives and ketones or aldehydes under reflux conditions .
- Purification : Column chromatography (silica gel, DCM/MeOH gradients) or recrystallization to isolate the pure product . Optimization includes adjusting temperature (e.g., 0–60°C for coupling reactions), solvent polarity, and stoichiometric ratios to improve yield (>70%) and purity (HPLC >95%).
Q. Which analytical techniques are critical for structural confirmation?
- X-ray Crystallography : Using SHELXL for refining crystal structures; this program is widely validated for small-molecule resolution (e.g., bond length precision ±0.001 Å) .
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, pyridinyl protons at δ 8.0–9.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ calculated for C₁₈H₂₁N₃O₄S: 384.1234) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
- Substituent Analysis : Systematic replacement of methoxy, pyridinyl, or pyrazole groups with electron-withdrawing/donating moieties (e.g., CF₃, Cl, NO₂) to assess impacts on target binding .
- Biological Assays : Compare IC₅₀ values in enzyme inhibition assays (e.g., COX-2 inhibition) to identify critical functional groups. Celecoxib analogs (similar diarylpyrazole sulfonamides) show that 3-CF₃ groups enhance selectivity .
- Computational Modeling : Docking studies (AutoDock Vina) to predict interactions with active sites; pyridinyl nitrogen may form hydrogen bonds with Arg513 in COX-2 .
Q. How should researchers resolve contradictions in crystallographic data during refinement?
- Data Validation : Use checkCIF (IUCr) to identify outliers in bond angles/distances. For example, pyrazole ring planarity deviations >0.05 Å suggest disorder or incorrect symmetry .
- Alternative Refinement Strategies : Apply TWIN commands in SHELXL for twinned crystals or use isotropic refinement for disordered solvent molecules .
- Cross-Validation : Compare with NMR-derived distance restraints (NOESY) to confirm ambiguous regions .
Q. What methodologies are effective for analyzing metabolic stability in preclinical studies?
- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Half-life (t₁/₂) <30 min indicates poor stability .
- Metabolite Identification : Use UPLC-QTOF to detect oxidative metabolites (e.g., sulfoxide formation at the sulfonamide group) .
- Structure Modification : Introduce metabolically stable groups (e.g., deuterated methoxy or fluorinated pyridinyl) to block cytochrome P450 oxidation .
Methodological Tables
Q. Table 1. Key Synthetic Intermediates and Conditions
| Step | Intermediate | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Pyrazole-ethylamine | Hydrazine hydrate, β-ketoester, EtOH, reflux | 65–75 |
| 2 | Sulfonyl chloride | Chlorosulfonic acid, DCM, 0°C | 80–90 |
| 3 | Final product | THF, Et₃N, rt, 12h | 70–85 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
